

Essential Safety and Operational Guide for Handling URB937

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Compound of Interest

Compound Name: Urb937

Cat. No.: B584721

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This document provides immediate and essential safety, handling, and disposal information for the peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor, **URB937**. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety Information: Personal Protective Equipment (PPE)

While **URB937** has been shown to be well-tolerated in animal models at high doses, it should be handled with care as a potent bioactive compound.^{[1][2]} The following personal protective equipment is mandatory when handling **URB937** in its solid form or in solution.

PPE Category	Item	Specifications & Rationale
Hand Protection	Nitrile Gloves	Provides a sufficient barrier against accidental skin contact. Double gloving is recommended when handling stock solutions.
Eye Protection	Safety Glasses with Side Shields or Goggles	Protects eyes from splashes of solutions or accidental contact with the powdered compound.
Body Protection	Laboratory Coat	A standard lab coat is required to protect against contamination of personal clothing.
Respiratory Protection	Not generally required	As URB937 is a crystalline solid and not highly volatile, respiratory protection is not typically necessary when handling small quantities in a well-ventilated area. If there is a risk of aerosolization (e.g., during weighing of large quantities), use a fume hood.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the stability and purity of **URB937**.

Handling:

- **Weighing:** Handle the solid form of **URB937** in a designated area, such as a chemical fume hood or a balance enclosure, to minimize the risk of inhalation and contamination of the surrounding workspace.
- **Solutions:** **URB937** is soluble in organic solvents like DMSO, ethanol, and DMF.^[3] Prepare stock solutions in a well-ventilated area or a fume hood.

- Aqueous Solutions: **URB937** is sparingly soluble in aqueous buffers. To prepare, first dissolve in DMSO and then dilute with the aqueous buffer of choice.^[3] It is not recommended to store aqueous solutions for more than one day.^[3]

Storage:

- Solid Form: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).^[3]
- Stock Solutions: Aliquot stock solutions and store at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at -20°C for up to one month.

Disposal Plan

All waste containing **URB937**, including empty vials, contaminated PPE, and unused solutions, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of **URB937** down the drain or in regular trash.

Quantitative Data Summary

The following tables summarize key quantitative data for **URB937** from preclinical studies.

Table 1: In Vitro and In Vivo Efficacy of **URB937**

Parameter	Species	Value	Conditions
IC ₅₀ (FAAH Inhibition)	-	26.8 nM	In vitro assay
ED ₅₀ (Liver FAAH Inhibition)	Rat	0.9 mg/kg	Oral administration
ED ₅₀ (Brain FAAH Inhibition)	Rat	20.5 mg/kg	Oral administration
ED ₅₀ (Liver FAAH Inhibition)	Mouse	0.3 mg/kg	Oral administration
ED ₅₀ (Analgesia)	Mouse	0.2 - 1.6 mg/kg	Various pain models (oral)

Table 2: Pharmacokinetic Parameters of **URB937** in Rodents

Parameter	Species	Value	Route of Administration
Oral Bioavailability (F)	Rat	36%	Oral
Oral Bioavailability (F)	Mouse	5.3%	Oral
T _{max} (Time to Peak Plasma Conc.)	Rat	1 hour	Oral (3 mg/kg)
T _{max} (Time to Peak Plasma Conc.)	Mouse	30 minutes	Oral (10 mg/kg)
t _{1/2} (Elimination Half-life)	Rat	~3 hours	Oral (3 mg/kg)
t _{1/2} (Elimination Half-life)	Mouse	1.6 hours	Intravenous (10 mg/kg)

Table 3: Acute and Subchronic Toxicity of **URB937** in Rats

Study Type	Doses Administered (Oral)	Duration	Key Findings
Acute Toxicity	100, 300, 1000 mg/kg	Single dose	Well-tolerated; minor, non-dose-related effects on food and water intake.
Subchronic Toxicity	100, 300, 1000 mg/kg	Once daily for 14 days	Well-tolerated.

Experimental Protocols

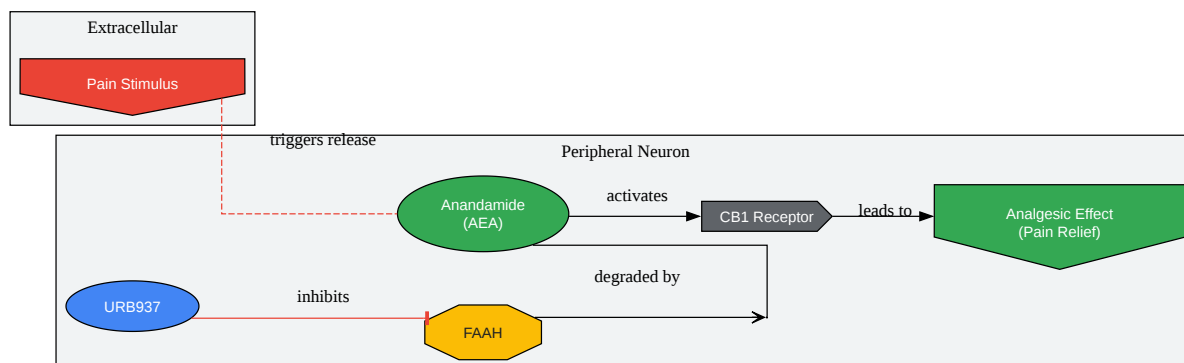
Protocol 1: Preparation of **URB937** for In Vivo Oral Administration in Rats

This protocol is based on methodologies from pharmacokinetic and toxicity studies.[\[1\]](#)

- Vehicle Preparation:

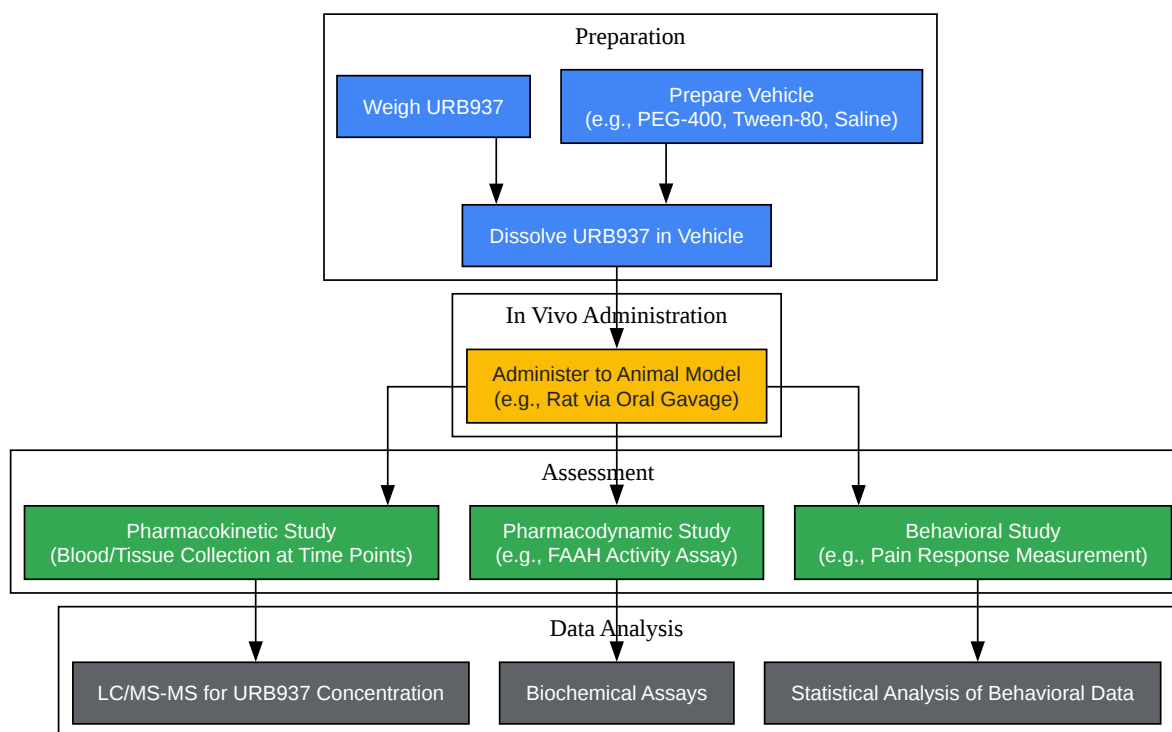
- For pharmacokinetic/pharmacodynamic studies (up to 100 mg/kg): Prepare a vehicle of 10% PEG-400, 10% Tween-80, and 80% saline.
- For toxicity studies (300-1000 mg/kg): Prepare a vehicle of 20% PEG-400, 20% Tween-80, and 60% saline.
- **URB937** Dissolution:
 - Weigh the required amount of **URB937** crystalline solid.
 - Add the appropriate vehicle to the solid.
 - Vortex and/or sonicate the mixture until the **URB937** is fully dissolved.
- Administration:
 - Administer the solution to rats via oral gavage at a volume of 10 ml/kg.
 - Prepare solutions immediately before use and discard any unused solution.[\[1\]](#)

Mandatory Visualizations



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Caption: Signaling pathway of **URB937**'s peripheral analgesic effect.



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Caption: General experimental workflow for in vivo studies with **URB937**.

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References

- 1. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]
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